Vendor-Derived Purity Specification: ≥98.0% by HPLC with Controlled Enantiomer Impurity
Commercial sources specify a minimum HPLC purity of ≥98.0% for Fmoc-Tyr(Bzl)-OH, with the stereoisomer (enantiomer) content controlled to ≤0.5% [1]. This establishes a clear, quantitative baseline for procurement quality. While direct head-to-head comparative studies against other Fmoc-Tyr derivatives are absent from the open literature, these specifications represent the minimum acceptable purity for reproducible SPPS and are comparable to, or exceed, the typical 95% purity minimum often cited for general research-grade protected amino acids .
| Evidence Dimension | Chemical Purity (as determined by HPLC) |
|---|---|
| Target Compound Data | ≥98.0% (HPLC) |
| Comparator Or Baseline | Typical research-grade protected amino acid: ~95% (minimum specification) |
| Quantified Difference | ≥ +3 percentage points higher minimum purity |
| Conditions | Commercial product specification; analytical method: reversed-phase HPLC |
Why This Matters
Higher and more stringently controlled purity reduces the risk of impurity-driven coupling failures or side reactions, thereby minimizing costly re-synthesis and purification steps in peptide production workflows.
- [1] Watanabe Chemical Industries. Fmoc-Tyr(Bzl)-OH Specification Sheet. Purity (HPLC) ≥98%, Enantiomer ≤0.5%. View Source
